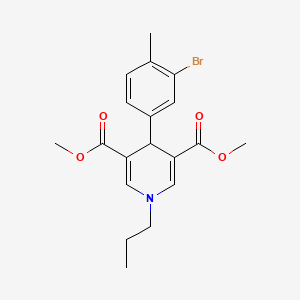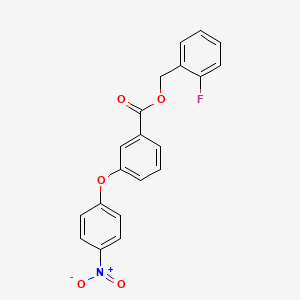![molecular formula C19H22N4O4S B3504888 2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE](/img/structure/B3504888.png)
2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE
Descripción general
Descripción
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-diethoxybenzyl chloride, is reacted with sodium azide to form 3,4-diethoxybenzyl azide.
Cyclization: The benzyl azide is then subjected to cyclization under acidic conditions to form the tetrazole ring.
Substitution: The tetrazole intermediate is reacted with 4-(methylsulfonyl)phenylboronic acid under Suzuki coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted tetrazoles.
Aplicaciones Científicas De Investigación
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)benzimidazoles: These compounds also exhibit anti-inflammatory properties and are used as selective cyclooxygenase-2 inhibitors.
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one: This compound is a potent cyclooxygenase-2 inhibitor with high selectivity.
Uniqueness
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of diethoxybenzyl and methylsulfonylphenyl groups further enhances its pharmacological potential.
Propiedades
IUPAC Name |
2-[(3,4-diethoxyphenyl)methyl]-5-(4-methylsulfonylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-26-17-11-6-14(12-18(17)27-5-2)13-23-21-19(20-22-23)15-7-9-16(10-8-15)28(3,24)25/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZZRRXAKVBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3504809.png)
![N-benzyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3504812.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B3504821.png)

![2,4-dichloro-5-(dimethylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3504830.png)
![[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate](/img/structure/B3504836.png)
![2-methyl-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3504838.png)
![N-(3-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3504844.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B3504859.png)
![5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3504867.png)
![8-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3504872.png)
![3,4-dimethoxy-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504881.png)

